Bemethyl
Overview
Description
Bemethyl, also known as 2-ethylsulfanyl-1H-benzimidazole, is a synthetic compound primarily classified as an actoprotector. It exhibits antihypoxant, antioxidant, and antimutagenic properties. This compound is known for its capacity to enhance physical performance and is used as a dietary supplement in some countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bemethyl is synthesized through a multi-step process involving the reaction of 2-mercaptobenzimidazole with ethyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated as a hydrobromide salt for stability and ease of administration .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, leading to the formation of various metabolites. These reactions are often catalyzed by enzymes such as cytochrome P450.
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the sulfur-containing moiety.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly employed.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the benzimidazole core .
Scientific Research Applications
Bemethyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfur-containing heterocycles and their reactivity.
Biology: Investigated for its role in modulating metabolic processes and enhancing physical performance.
Medicine: Explored for its potential in treating conditions associated with hypoxia, such as ischemic heart disease and radiation sickness.
Industry: Utilized in the development of performance-enhancing supplements for athletes.
Mechanism of Action
The mechanism of action of Bemethyl involves the activation of the cell genome and a positive modulating effect on protein synthesis. It enhances ribonucleic acid (RNA) and protein synthesis in various organs and tissues. Additionally, this compound exhibits antioxidant activity, which helps in combating oxidative stress and preserving cellular function .
Comparison with Similar Compounds
Bemethyl is unique due to its combination of actoprotective, antihypoxant, and antioxidant properties. Similar compounds include:
Dibazole: Contains a benzimidazole core but differs in its substituent groups.
Metaprot: Another actoprotector with similar properties but different chemical structure.
This compound stands out due to its specific sulfur-containing moiety, which contributes to its unique pharmacological profile .
Properties
IUPAC Name |
2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212924 | |
Record name | Bemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109628-14-0, 63513-71-3 | |
Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylthio)benzimidazole hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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